molecular formula C16H18S2 B13763564 Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl CAS No. 65087-17-4

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13763564
CAS No.: 65087-17-4
M. Wt: 274.4 g/mol
InChI Key: FUKWNYMTHBJUBG-UHFFFAOYSA-N
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Description

2,3-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂ It is characterized by the presence of two xylyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-xylyl 3,5-xylyl disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form the disulfide bond . Another method involves the use of organophosphorus sulfenyl bromides as activating agents to facilitate the formation of unsymmetrical disulfides under mild conditions .

Industrial Production Methods

Industrial production of disulfides, including 2,3-xylyl 3,5-xylyl disulfide, often involves the oxidation of thiols using molecular iodine or other oxidizing agents. The process is designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Xylyl 3,5-xylyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-xylyl 3,5-xylyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo thiol-disulfide exchange reactions, which are essential in redox signaling and maintaining cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Di(3,5-xylyl) disulfide
  • Di(2,4-xylyl) disulfide
  • Di(2,6-xylyl) disulfide

Uniqueness

2,3-Xylyl 3,5-xylyl disulfide is unique due to the specific positioning of the xylyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to other disulfides .

Properties

CAS No.

65087-17-4

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3

InChI Key

FUKWNYMTHBJUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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